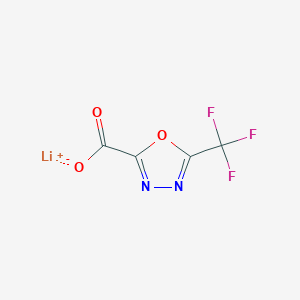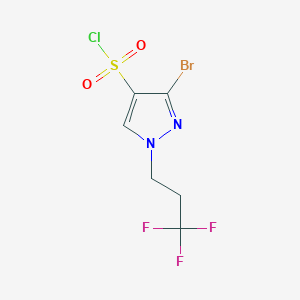![molecular formula C14H7ClF4N2 B2802125 4-Chloro-2-(4-fluorophenyl)-5-(trifluoromethyl)-1H-pyrrolo[2,3-B]pyridine CAS No. 1420885-98-8](/img/structure/B2802125.png)
4-Chloro-2-(4-fluorophenyl)-5-(trifluoromethyl)-1H-pyrrolo[2,3-B]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, 4-Chloro-3-(trifluoromethyl)phenyl isocyanate has been used in the synthesis of 5-methyl-3-aryl-2-thiooxazolidin-4-ones . Trifluoromethyl ketones are also valuable synthetic targets and can be used as synthons in the construction of fluorinated pharmacons .Applications De Recherche Scientifique
Synthesis and Characterization
- Synthesis and Reactivity Studies: A variant of this compound, 4-Chloro-2-(3-fluorophenyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one, has been synthesized and characterized. This involved a hydride transfer from Et3SiH to carbenium ions, forming single crystals characterized by various spectroscopic methods. The molecule's stability, hyper-conjugative interactions, and charge delocalization were analyzed using NBO analysis. Its potential role in non-linear optics was assessed through first hyperpolarizability calculations. Additionally, the stability in water and sensitivity towards autoxidation were investigated (Murthy et al., 2017).
Molecular Structure Analysis
- Molecular Conformation and Hydrogen Bonding: Research on closely related compounds, such as 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridines, revealed insights into their molecular conformations and hydrogen bonding patterns. These studies are crucial for understanding the structural properties and potential applications of these compounds (Sagar et al., 2017).
Radiochemical Synthesis
- Radiochemical Applications: A derivative of this compound, 3-[[4-(4-[18F]fluorophenyl)piperazin-1-yl]methyl]-1H-pyrrolo[2,3-b]pyridine, was synthesized for potential imaging of dopamine D4 receptors. This involved electrophilic fluorination of a trimethylstannyl precursor, showcasing its application in radiochemical studies (Eskola et al., 2002).
Pharmacophore Modeling
- Molecular Docking Studies: This compound and its derivatives have been explored in molecular docking studies. For instance, derivatives like 3-fluoro-4-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)aniline were docked with c-Met kinase to study their inhibitory activities. Such studies are instrumental in drug discovery and pharmacophore modeling (Caballero et al., 2011).
Crystal Structure and Charge Density Analysis
- Charge Density and Electronic Structure: The charge density distribution in a similar compound, 4-chloro-1H-pyrrolo[2,3-b]pyridine, was studied using high-resolution X-ray diffraction. This analysis provided insights into the covalent nature of bonds in the pyrrolopyridine skeleton and intermolecular hydrogen bonds, crucial for understanding the electronic structure of such compounds (Hazra et al., 2012).
Mécanisme D'action
Target of Action
It’s known that this compound is used in organic synthesis , suggesting that it may interact with various molecular targets depending on the specific reaction conditions.
Mode of Action
It’s involved in reactions such as catalytic protodeboronation of pinacol boronic esters and defluorinative annulation of (trifluoromethyl)alkenes . These reactions involve complex interactions with other molecules, leading to significant changes in their structure and properties.
Biochemical Pathways
Its involvement in organic synthesis suggests that it can influence a variety of biochemical pathways, depending on the specific reaction conditions and the other molecules involved .
Result of Action
Its use in organic synthesis suggests that it can cause significant changes in the structure and properties of other molecules .
Action Environment
Like other chemicals used in organic synthesis, its behavior is likely to be influenced by factors such as temperature, ph, and the presence of other chemicals .
Propriétés
IUPAC Name |
4-chloro-2-(4-fluorophenyl)-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7ClF4N2/c15-12-9-5-11(7-1-3-8(16)4-2-7)21-13(9)20-6-10(12)14(17,18)19/h1-6H,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNUOOLDEBSLIDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC3=C(C(=CN=C3N2)C(F)(F)F)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7ClF4N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[3-(2,3-Dihydro-1-benzofuran-5-yl)pyrrolidine-1-carbonyl]-4-ethylpiperazine-2,3-dione](/img/structure/B2802046.png)




![3-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]-6-pyridin-2-ylpyridazine](/img/structure/B2802057.png)
![(E)-2-cyano-N-[2-(1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl]-N-(2-methoxyphenyl)-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B2802058.png)





